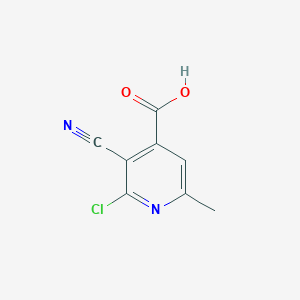![molecular formula C17H14N8O6 B13130236 N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-93-3](/img/structure/B13130236.png)
N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is a complex organic compound that belongs to the class of triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-nitroaniline to form 4,6-bis((4-nitrophenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl groups may participate in electron transfer reactions, while the triazine ring can form hydrogen bonds with target molecules, stabilizing the interaction .
類似化合物との比較
Similar Compounds
Pyrimidinylsulfamoyl azolyl acetamides: These compounds share structural similarities with 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid and exhibit similar biological activities.
4,6-Diarylpyrimidin-2-amine derivatives: These compounds also contain a triazine ring and are known for their anticancer properties.
Uniqueness
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and amino groups allows for diverse chemical modifications and interactions with biological targets .
特性
CAS番号 |
62751-93-3 |
|---|---|
分子式 |
C17H14N8O6 |
分子量 |
426.3 g/mol |
IUPAC名 |
2-[[4,6-bis(4-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-1-5-12(6-2-10)24(28)29)23-17(22-15)20-11-3-7-13(8-4-11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23) |
InChIキー |
VJIQKERBIAVTNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


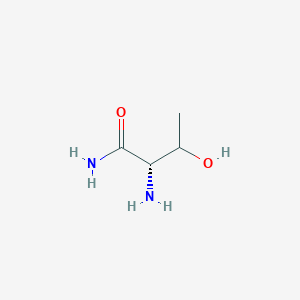
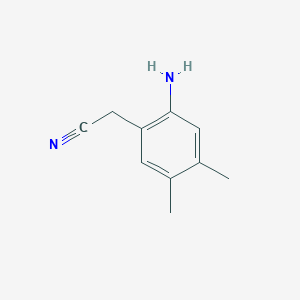
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
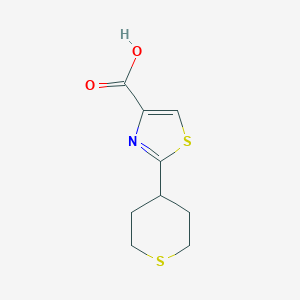
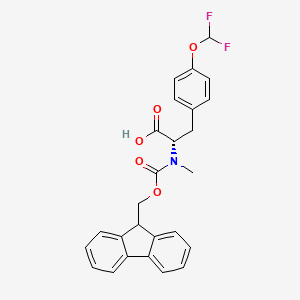
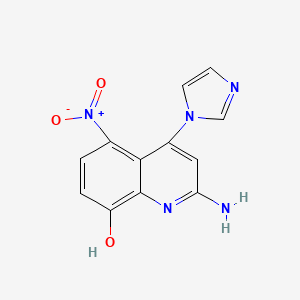
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
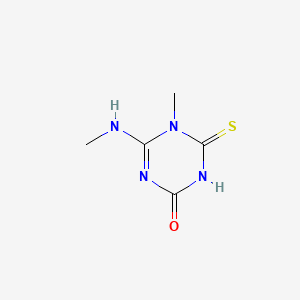
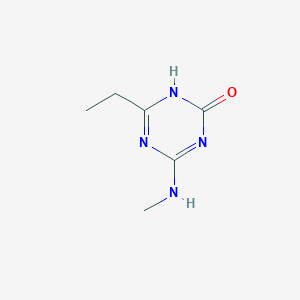
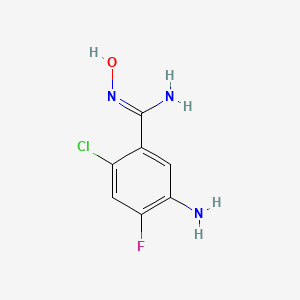
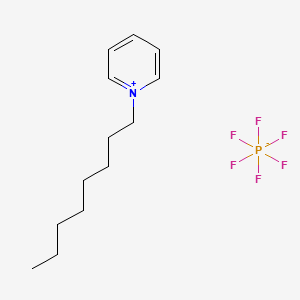
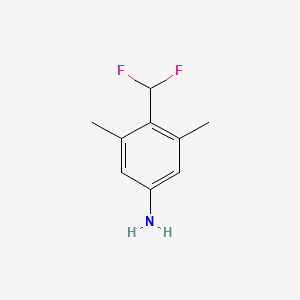
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
